molecular formula C15H24N2O2 B2982703 N-(sec-butyl)-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide CAS No. 478249-16-0

N-(sec-butyl)-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2982703
CAS No.: 478249-16-0
M. Wt: 264.369
InChI Key: XFWLILAFHQMQIR-UHFFFAOYSA-N
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Description

N-(sec-butyl)-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide is a chemical compound belonging to the pyrrole-2-carboxamide class. This family of compounds has attracted significant interest in medicinal chemistry research, particularly in the development of novel antimicrobial agents. Compounds with the pyrrole-2-carboxamide scaffold have been identified as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a promising target for new anti-tuberculosis therapies. Structure-activity relationship (SAR) studies suggest that variations in the acyl and carboxamide substituents on the pyrrole core, such as the sec-butyl and 2-ethylbutanoyl groups found in this compound, are critical for optimizing biological activity and physicochemical properties . This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to consult the relevant scientific literature for handling procedures and safety data of analogous compounds prior to use.

Properties

IUPAC Name

N-butan-2-yl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-5-10(4)17-15(19)13-8-12(9-16-13)14(18)11(6-2)7-3/h8-11,16H,5-7H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWLILAFHQMQIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC(=CN1)C(=O)C(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(sec-butyl)-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. One common approach is the acylation of a pyrrole derivative with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine. The sec-butyl group can be introduced through a Friedel-Crafts alkylation reaction using sec-butyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(sec-butyl)-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles like amines or alcohols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst

    Substitution: Amines, alcohols, in the presence of a base like sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amides, esters

Scientific Research Applications

N-(sec-butyl)-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares substituents, molecular weights, and calculated logP values for N-(sec-butyl)-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide and similar compounds:

Table 1: Substituent and Physicochemical Comparisons

Compound Name R₁ (Position 4) R₂ (Carboxamide) Molecular Weight logP (Predicted)
Target Compound 2-Ethylbutanoyl sec-Butyl ~264.36* ~2.8†
N-(2-Methoxyethyl)-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide 2-Ethylbutanoyl 2-Methoxyethyl 279.33 1.5–2.0
N-(sec-Butyl)-4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxamide Cyclopropylcarbonyl sec-Butyl 234.29 1.79
Compound 220 (CK1δ inhibitor) 2,4-Dimethoxyphenyl 4-(5-(4-fluorophenyl)-imidazolyl-pyridin-2-yl) 529.59 3.5–4.0

*Estimated based on analogs; †Predicted using fragment-based methods (higher lipophilicity due to branched acyl chain).

Key Observations :

  • Replacing sec-butyl with 2-methoxyethyl (as in ) lowers logP (2.8 → ~1.75) due to the polar methoxy group.
  • Compound 220 demonstrates how bulky aromatic substituents (e.g., dimethoxyphenyl) significantly elevate molecular weight and logP, favoring kinase inhibition via hydrophobic pocket interactions.

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